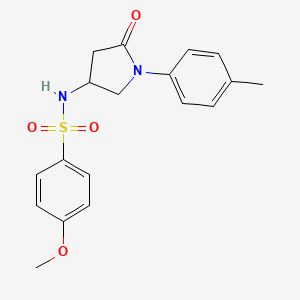

4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide

Beschreibung

The compound 4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide features a pyrrolidin-5-one core substituted with a p-tolyl group at the 1-position and a benzenesulfonamide moiety at the 3-position. The benzenesulfonamide is further modified with a methoxy group at the para position. Its molecular formula is C₂₀H₂₄N₂O₄S, with a molecular weight of 388.5 g/mol . This structure combines a sulfonamide pharmacophore—common in enzyme inhibitors—with a pyrrolidinone ring, which is often associated with conformational rigidity and metabolic stability.

Eigenschaften

IUPAC Name |

4-methoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-3-5-15(6-4-13)20-12-14(11-18(20)21)19-25(22,23)17-9-7-16(24-2)8-10-17/h3-10,14,19H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUDHOJUYCONPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzenesulfonamide group and the methoxy group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

The biological activity of 4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is primarily attributed to its interactions with specific enzymes and receptors. Research indicates several key areas of application:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast, colon, and lung cancers . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of similar sulfonamide derivatives, researchers found that these compounds exhibited potent inhibitory effects on cancer cell lines. The results indicated reduced tumor growth in murine models treated with these compounds, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms underlying the anticancer effects. The study revealed that treatment with these compounds led to enhanced apoptosis mediated by increased levels of p53 protein, indicating a promising pathway for therapeutic intervention in cancer treatment .

Wirkmechanismus

The mechanism of action of 4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a biochemical assay or its therapeutic application.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-N-[(5Z)-4-Oxo-5-(Pyridin-3-Ylmethylidene)-2-Thioxo-1,3-Thiazolidin-3-yl]Benzenesulfonamide

4-(3-(4-Bromophenyl)-3-Oxo-1-Arylpropylamino)-N-(5-Methylisoxazol-3-yl)Benzenesulfonamide Derivatives

- Structure: Features a β-amino ketone linker between the sulfonamide and a 4-bromophenyl group, with an isoxazole substituent.

- Molecular Data : Variable molecular weights (e.g., compound 12 in showed a molecular ion at m/z 589.1).

- Demonstrated antidiabetic activity via PPAR activation and α-glucosidase inhibition, unlike the target compound, which lacks a β-keto group .

N-Methyl-2-Nitro-N-(Pyrrolidin-3-yl)Benzenesulfonamide (Metabolite of K-11706)

- Structure : Shares a pyrrolidine core but includes a nitro group and lacks the p-tolyl and methoxy substituents.

- Molecular Formula : C₁₂H₁₅N₃O₄S; Molecular Weight : 297.33 g/mol .

- Acts as a GATA-2 inhibitor, suggesting sulfonamide-pyrrolidine hybrids may target transcription factors, unlike the target compound’s uncharacterized activity .

4-{4-[(Z)-(3-Sec-Butyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene)Methyl]-1-Phenyl-1H-Pyrazol-3-YL}-N,N-Dimethylbenzenesulfonamide

- Structure: Combines a thiazolidinone with a pyrazole ring and dimethylsulfonamide.

- Molecular Formula : C₂₅H₂₆N₄O₃S₃; Molecular Weight : 526.7 g/mol .

- Higher molecular weight and lipophilicity (LogP uncalculated) suggest improved membrane permeability compared to the target compound .

Structural and Functional Analysis Table

Discussion of Pharmacophoric Elements

- Sulfonamide Group : Present in all compounds, critical for hydrogen bonding (e.g., with enzyme active sites).

- Heterocyclic Cores: Pyrrolidinone (target compound): Enhances rigidity; common in CNS drugs. Thiazolidinone (analogs): Associated with antidiabetic and anti-inflammatory activity.

- Nitro and Thioxo Groups: Enhance electrophilicity and metal binding, respectively, altering target selectivity .

Biologische Aktivität

4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its molecular formula is C18H20N2O4S, and it features a unique combination of functional groups that may influence its pharmacological properties. This article delves into the compound's biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, similar to other sulfonamide compounds.

- Modulation of Receptor Activity : The compound could interact with receptors that mediate cellular responses, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit notable antimicrobial activities. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown significant antibacterial activity with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.025 | High |

| Escherichia coli | 0.020 | High |

| Pseudomonas aeruginosa | 0.050 | Moderate |

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory effects. Similar sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This activity positions the compound as a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

- In Vitro Studies : A study evaluating various pyrrolidine derivatives found that this compound exhibited significant antibacterial properties against both S. aureus and E. coli, with complete bacterial death observed within hours .

- Mechanistic Insights : Further research indicated that the compound may inhibit the activity of COX enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a dual mechanism involving both antimicrobial and anti-inflammatory pathways .

- Comparative Analysis : When compared to structurally similar compounds lacking the methoxy and p-tolyl groups, this compound demonstrated enhanced solubility and bioactivity, indicating the importance of these functional groups in modulating biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Sulfonamide Coupling : React 4-methoxybenzenesulfonyl chloride with the pyrrolidinone intermediate (e.g., 5-oxo-1-(p-tolyl)pyrrolidin-3-amine) under basic conditions (e.g., triethylamine in dry dichloromethane at 0–5°C) .

Intermediate Preparation : The pyrrolidinone core can be synthesized via cyclization of p-tolyl-substituted β-keto amides using acid catalysis .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%) .

- NMR : Confirm substituent positions via H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, p-tolyl aromatic protons at δ 7.1–7.3 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., APEX2/SAINT software) resolves bond lengths (C–S ≈ 1.76 Å) and dihedral angles (e.g., 85–90° between benzene and pyrrolidinone planes) .

Q. What are the key structural features of this compound as determined by crystallography?

- Methodological Answer :

- Crystal System : Triclinic (space group ) with unit cell parameters , α = 88.7°, β = 86.3° .

- Hydrogen Bonding : N–H···O interactions stabilize the sulfonamide-pyrrolidinone motif, with bond distances of ~2.1 Å .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design identifies optimal conditions (e.g., 60°C, 1.2 equiv. sulfonyl chloride) .

- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation protocols adapted for intermediates) .

Q. How can computational methods predict the compound’s biological interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., cyclooxygenase-2). Parameterize force fields with partial charges derived from DFT (B3LYP/6-31G**) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Variable Isolation : Test individual reaction steps (e.g., coupling vs. cyclization) to identify inconsistency sources .

- Advanced NMR Techniques : Use C DEPT or HSQC to distinguish regioisomers or stereochemical impurities .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Notes

- Advanced Techniques : Emphasized methodologies from peer-reviewed crystallography, synthesis, and computational studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.